

Application Notes and Protocols for VPC-18005 in Cell Culture

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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B10831163

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These application notes provide detailed protocols for utilizing **VPC-18005**, a small molecule inhibitor of the ERG (E26 transformation-specific) transcription factor, in various cell-based assays. **VPC-18005** has been shown to disrupt ERG-induced transcription by directly interacting with the ERG-ETS domain and inhibiting its binding to DNA.^{[1][2]} This compound is a valuable tool for studying the role of ERG in prostate cancer and other malignancies.

Core Applications:

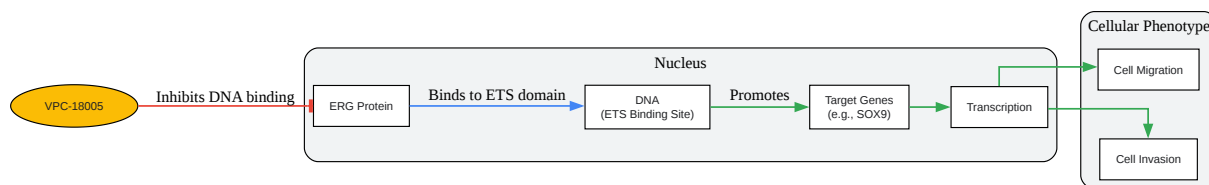
- Inhibition of ERG transcriptional activity
- Reduction of cell migration and invasion in ERG-expressing cells
- Investigation of ERG-downstream signaling pathways

Quantitative Data Summary

Cell Line	Assay	IC50 Value	Notes
PNT1B-ERG	pETS-luc Reporter Assay	3 μ M	Measures inhibition of ERG transcriptional activity.[2][3]
VCaP	pETS-luc Reporter Assay	6 μ M	Measures inhibition of ERG transcriptional activity.[2][3]
PNT1B-ERG	Cell Viability (MTS Assay)	No significant cytotoxicity observed up to 25 μ M	Assessed over a 72-hour period.[2][3]
VCaP	Cell Viability (MTS Assay)	No significant cytotoxicity observed up to 25 μ M	Assessed over a 72-hour period.[2][3]
PC3	Cell Viability (MTS Assay)	No significant cytotoxicity observed up to 25 μ M	Non-ERG expressing control cell line.[2][3]

Signaling Pathway

The small molecule **VPC-18005** is designed to sterically block the DNA binding of the ERG-ETS domain, thereby disrupting its transcriptional activity.[4] This leads to the inhibition of ERG-driven gene expression, such as SOX9, and a subsequent reduction in the migration and invasion of prostate cancer cells.[5]



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Caption: **VPC-18005** inhibits ERG's binding to DNA, blocking transcription and reducing cell migration and invasion.

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic culture conditions for cell lines relevant to **VPC-18005** studies.

Materials:

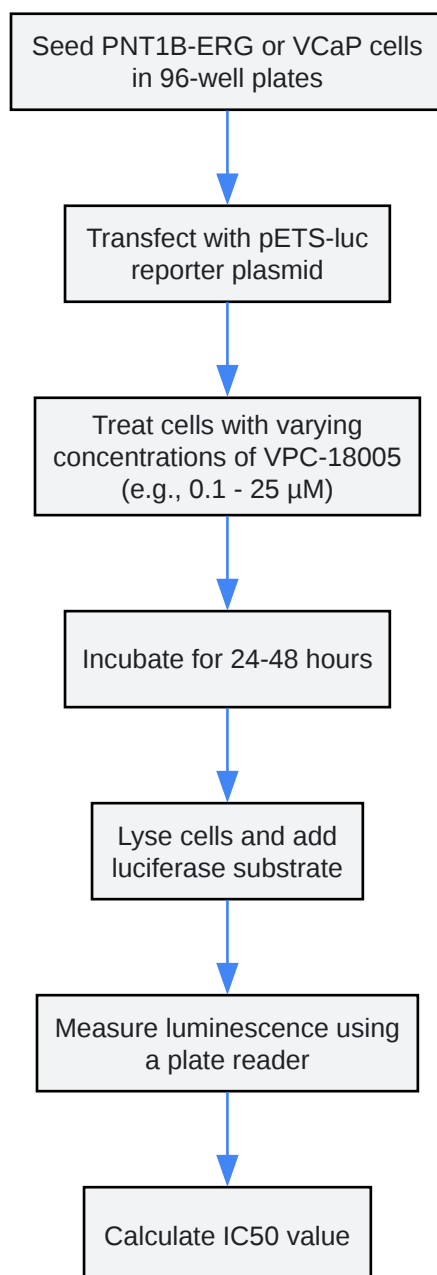
- Prostate epithelial cell lines: PNT1B-Mock, PNT1B-ERG, VCaP, PC3
- Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Cell culture flasks and plates

Procedure:

- Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture cells upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at the desired density.

Luciferase Reporter Assay for ERG Activity

This protocol measures the effect of **VPC-18005** on ERG-mediated gene expression using a luciferase reporter construct.



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Caption: Workflow for assessing **VPC-18005**'s inhibition of ERG transcriptional activity using a luciferase assay.

Procedure:

- Seed PNT1B-ERG or VCaP cells in 96-well plates.
- Transfect cells with a pETS-luciferase reporter plasmid according to the manufacturer's protocol.
- Following transfection, treat the cells with a serial dilution of **VPC-18005** (e.g., 0.1 μ M to 25 μ M) or DMSO as a vehicle control.
- Incubate the plates for 24 to 48 hours.
- Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
- Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Cell Viability (MTS) Assay

This protocol assesses the cytotoxic effects of **VPC-18005** on cell lines.

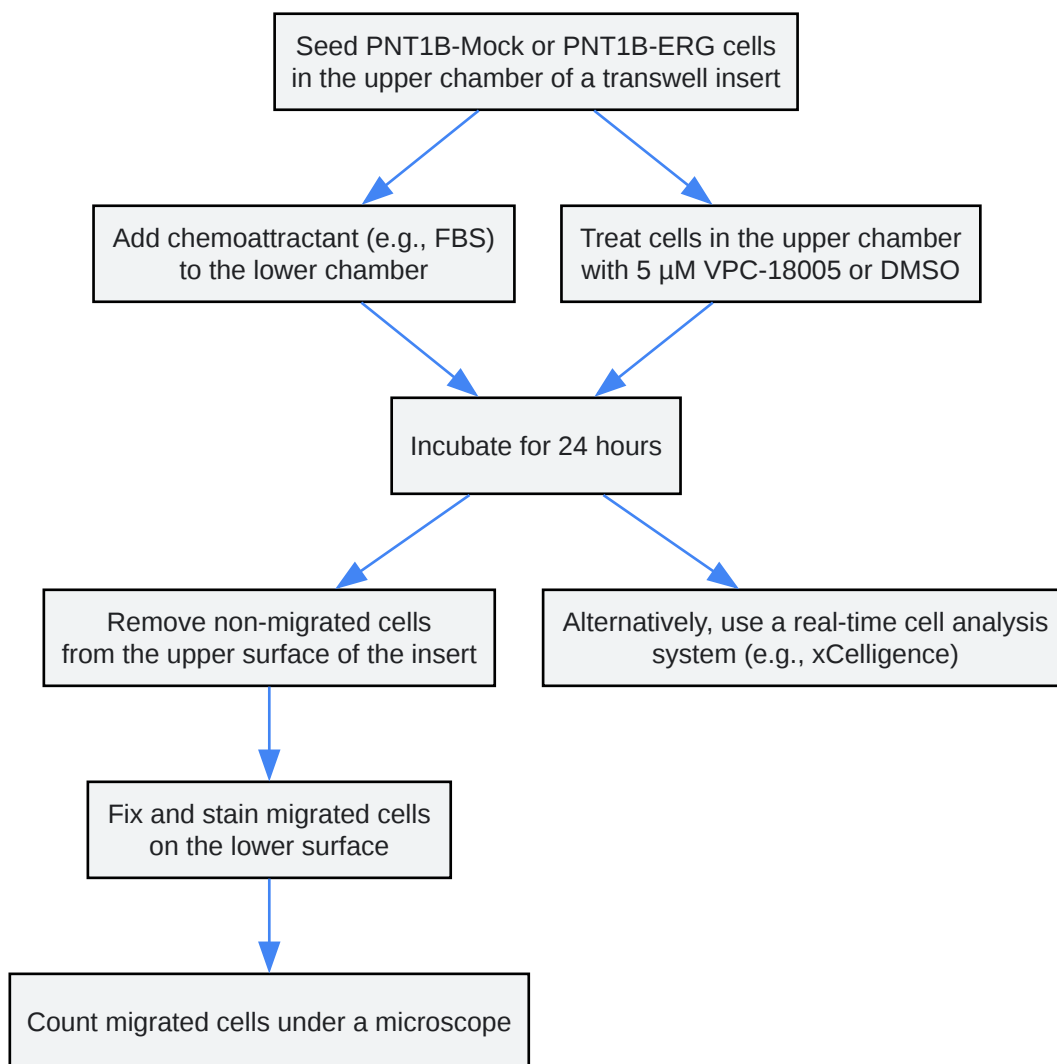
Procedure:

- Seed PNT1B-ERG, VCaP, or PC3 cells in 96-well plates.
- Allow cells to adhere overnight.
- Treat cells with various concentrations of **VPC-18005** (e.g., 0.2 μ M to 25 μ M) or DMSO control.^[3]
- Incubate for 72 hours.^{[2][3]}
- Add MTS reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.

- Express cell viability as a percentage relative to the DMSO-treated control cells.

Cell Migration Assay

This protocol evaluates the effect of **VPC-18005** on the migratory capacity of cells.



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Caption: Workflow for the cell migration assay to evaluate the effect of **VPC-18005**.

Procedure:

- Seed PNT1B-Mock or PNT1B-ERG cells in the upper chamber of a transwell insert (e.g., 8 μm pore size) in serum-free medium.

- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Add **VPC-18005** (e.g., 5 μ M) or DMSO to the cells in the upper chamber.[\[1\]](#)
- Incubate for 24 hours to allow for cell migration.[\[1\]](#)
- After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
- Count the number of migrated cells in several microscopic fields.
- Alternatively, a real-time cell analysis system can be used to continuously monitor cell migration.[\[3\]](#)

Cell Invasion Assay

This protocol is similar to the migration assay but includes a layer of extracellular matrix to assess the invasive potential of the cells.

Procedure:

- Coat the upper chamber of a transwell insert with a layer of Matrigel or a similar basement membrane extract.
- Follow the same procedure as the cell migration assay (steps 1-7). The number of cells that have invaded through the matrix and migrated to the lower surface is quantified.

Storage and Handling of VPC-18005

VPC-18005 should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[\[1\]](#) When preparing working solutions, dilute the stock solution in the appropriate cell culture medium.

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